![molecular formula C13H16N2O4 B2429715 ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate CAS No. 121218-40-4](/img/structure/B2429715.png)
ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole 3-carboxamide derivatives is very similar to the synthesis of indole 2-carboxamide derivatives . In route k, NaClO2 salt and NaH2PO4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The numbering order of the indole molecule is presented in Fig. 1 . According to Fig. 1, the indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis
Studies have shown that sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Physical And Chemical Properties Analysis
The molecular formula of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is C13H16N2O4 . Its average mass is 264.277 Da and its monoisotopic mass is 264.110992 Da .Scientific Research Applications
Anticancer Activity
Indole derivatives, including ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, have been found to be biologically active compounds for the treatment of cancer cells . For instance, Vinblastine, an indole alkaloid, is used for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They can be used in the development of new drugs to combat microbial infections.
Treatment of Mental Disorders
Reserpine, an indole alkaloid, is utilized in the treatment of severe agitation in patients that have mental disorders .
Antihypertensive Activity
Indole alkaloids like Reserpine and Ajmalicine are used in the treatment of high blood pressure .
Antiviral Activity
Indole derivatives have shown antiviral properties . They can be used in the development of new antiviral agents.
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory properties . They can be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
Indole derivatives have shown antioxidant properties . They can be used in the development of new antioxidant drugs.
Antidiabetic Activity
Indole derivatives possess antidiabetic properties . They can be used in the development of new antidiabetic drugs.
Future Directions
properties
IUPAC Name |
ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-4-19-13(16)12-11(14)7-5-9(17-2)10(18-3)6-8(7)15-12/h5-6,15H,4,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIAZGKXCGSIJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate |
Synthesis routes and methods
Procedure details
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